Cas no 16719-36-1 (7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(3,5-O-phosphinico-b-D-ribofuranosyl)- (9CI))

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(3,5-O-phosphinico-b-D-ribofuranosyl)- (9CI) structure
16719-36-1 structure
Productnaam:7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(3,5-O-phosphinico-b-D-ribofuranosyl)- (9CI)
CAS-nummer:16719-36-1
MF:C11H13N4O6P
MW:328.217882871628
CID:149652
PubChem ID:271768

7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(3,5-O-phosphinico-b-D-ribofuranosyl)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine,7-(3,5-O-phosphinico-b-D-ribofuranosyl)- (9CI)
    • 6-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
    • 7- DEAZAADENOSINE- 3', 5'- CYCLIC MONOPHOSPHATE ( 7-CH-CAMP )
    • 7-CH-CAMP SODIUM SALT
    • TUBERCIDIN 3',5'-CYCLIC PHOSPHATE SESQUIHYDRATE
    • Tubercidin 3',5'-monophosphate
    • Tubericidin 3',5'-phosphate
    • 7-deaza-cAMP
    • CTUMP SODIUM SALT
    • tubercidin 3',5'-cyclic phosphate
    • 7-DEAZAADENOSINE-3',5'-CYCLIC MONOPHOSPHATE SODIUM SALT
    • 7-deazaadenosine-3’,5’-cyclicmonophosphate(7-ch-camp),sodiumsalt
    • DTXSID10937292
    • TUBERCIDIN 3', 5'-CYCLIC PHOSPHATE SESQUIHYDRATE
    • NSC115712
    • CHEMBL1965287
    • 6-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
    • 16719-36-1
    • NCI60_000354
    • 7H-Pyrrolo[2, 4-amino-7-.beta.-D-ribofuranosyl-, cyclic 3',5'-(hydrogen phosphate), sesquihydrate
    • NSC-115712
    • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(3,5-O-phosphinico-beta-D-ribofuranosyl)- (9CI)
    • Inchi: InChI=1S/C11H13N4O6P/c12-9-5-1-2-15(10(5)14-4-13-9)11-7(16)8-6(20-11)3-19-22(17,18)21-8/h1-2,4,6-8,11,16H,3H2,(H,17,18)(H2,12,13,14)
    • InChI-sleutel: LCYHXWIEMRESTK-UHFFFAOYSA-N
    • LACHT: NC1N=CN=C2N(C3OC4COP(OC4C3O)(O)=O)C=CC=12

Berekende eigenschappen

  • Exacte massa: 350.03900
  • Monoisotopische massa: 328.057
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 1
  • Complexiteit: 497
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 4
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 142Ų
  • XLogP3: -2

Experimentele eigenschappen

  • Dichtheid: 2.27
  • Kookpunt: 677 °C at 760 mmHg
  • Vlampunt: 363.2 °C
  • Brekindex: 1.927
  • PSA: 154.59000
  • LogboekP: 0.80700
Aanbevolen leveranciers
Hubei Henglvyuan Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd